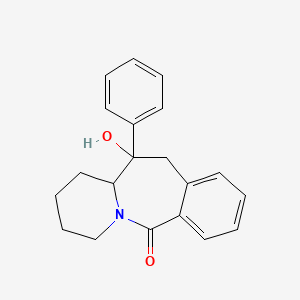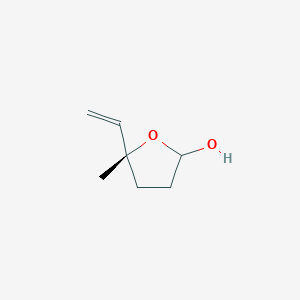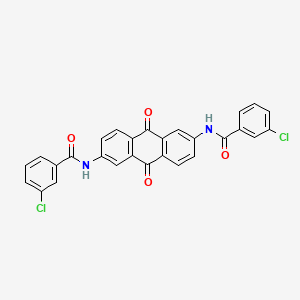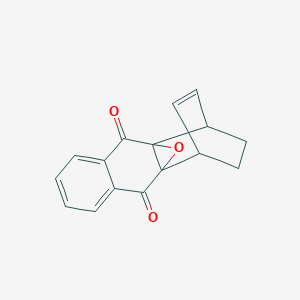
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride is a unique chemical compound with the molecular formula C11H5Cl5O and a molecular weight of 330.427 g/mol . This compound is known for its distinctive structure, which includes a phenyl group and multiple chlorine atoms attached to a butadiene backbone. It is primarily used in research settings and has various applications in chemistry and industry.
Vorbereitungsmethoden
The synthesis of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride typically involves the chlorination of 1,3-butadiene derivatives. The reaction conditions often require the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a starting material for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s multiple chlorine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride can be compared to other chlorinated butadiene derivatives, such as:
1,1,1,3-tetrachloro-4-phenylbutane: Similar in structure but lacks the carbonyl chloride group.
1,3-Butadiene, 1,4-diphenyl-: Contains phenyl groups but does not have the same degree of chlorination
The uniqueness of this compound lies in its combination of a phenyl group, multiple chlorine atoms, and a carbonyl chloride group, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
91065-05-3 |
|---|---|
Molekularformel |
C11H5Cl5O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(2E)-2,3,4,5-tetrachloro-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H5Cl5O/c12-7(6-4-2-1-3-5-6)8(13)9(14)10(15)11(16)17/h1-5H/b8-7?,10-9+ |
InChI-Schlüssel |
RTWSCRPSKXYLFP-IPBYNONMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=C(/C(=C(/C(=O)Cl)\Cl)/Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=C(C(=O)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)


![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)
